molecular formula C22H16ClF2N3S B12150334 3-(4-chlorophenyl)-5-[(2,6-difluorobenzyl)sulfanyl]-4-(4-methylphenyl)-4H-1,2,4-triazole

3-(4-chlorophenyl)-5-[(2,6-difluorobenzyl)sulfanyl]-4-(4-methylphenyl)-4H-1,2,4-triazole

Cat. No.: B12150334
M. Wt: 427.9 g/mol
InChI Key: TZNHIPDLHKGJFJ-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-5-[(2,6-difluorobenzyl)sulfanyl]-4-(4-methylphenyl)-4H-1,2,4-triazole is a synthetic organic compound belonging to the triazole class Triazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-5-[(2,6-difluorobenzyl)sulfanyl]-4-(4-methylphenyl)-4H-1,2,4-triazole typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate precursors such as nitriles or carboxylic acids.

    Substitution Reactions: The introduction of the chlorophenyl, difluorobenzylsulfanyl, and methylphenyl groups is achieved through nucleophilic substitution reactions. These reactions often require the use of strong bases or catalysts to facilitate the substitution.

    Purification: The final compound is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification methods.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-5-[(2,6-difluorobenzyl)sulfanyl]-4-(4-methylphenyl)-4H-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, 3-(4-chlorophenyl)-5-[(2,6-difluorobenzyl)sulfanyl]-4-(4-methylphenyl)-4H-1,2,4-triazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, this compound may exhibit antimicrobial, antifungal, or anticancer properties. Researchers study its interactions with biological targets to develop new therapeutic agents.

Medicine

In medicine, derivatives of this compound could be investigated for their potential as drugs. The triazole ring is a common motif in many pharmaceuticals, and modifications to this compound could lead to new treatments for various diseases.

Industry

Industrially, this compound might be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-5-[(2,6-difluorobenzyl)sulfanyl]-4-(4-methylphenyl)-4H-1,2,4-triazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Similar Compounds

    Fluconazole: Another triazole derivative used as an antifungal agent.

    Itraconazole: A triazole antifungal with a broader spectrum of activity.

    Voriconazole: A triazole used to treat serious fungal infections.

Uniqueness

3-(4-chlorophenyl)-5-[(2,6-difluorobenzyl)sulfanyl]-4-(4-methylphenyl)-4H-1,2,4-triazole is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other triazoles. Its combination of chlorophenyl, difluorobenzylsulfanyl, and methylphenyl groups is not commonly found in other compounds, potentially leading to novel applications and effects.

Properties

Molecular Formula

C22H16ClF2N3S

Molecular Weight

427.9 g/mol

IUPAC Name

3-(4-chlorophenyl)-5-[(2,6-difluorophenyl)methylsulfanyl]-4-(4-methylphenyl)-1,2,4-triazole

InChI

InChI=1S/C22H16ClF2N3S/c1-14-5-11-17(12-6-14)28-21(15-7-9-16(23)10-8-15)26-27-22(28)29-13-18-19(24)3-2-4-20(18)25/h2-12H,13H2,1H3

InChI Key

TZNHIPDLHKGJFJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=C2SCC3=C(C=CC=C3F)F)C4=CC=C(C=C4)Cl

Origin of Product

United States

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